molecular formula C15H21N3O B7457792 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone

Cat. No. B7457792
M. Wt: 259.35 g/mol
InChI Key: QYCLHFJLKJTZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ro 64-0802 and is a potent and selective antagonist of the dopamine D3 receptor.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone involves its binding to the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking this receptor, this compound may reduce the pleasurable effects of drugs of abuse, thereby reducing drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone are still being studied. However, studies have shown that this compound has a high affinity for the dopamine D3 receptor and may help in reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it an ideal compound for studying the role of this receptor in drug addiction. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone. One of the major directions is to study its potential applications in the treatment of drug addiction. Further studies may also be conducted to understand the biochemical and physiological effects of this compound. Additionally, the synthesis process of this compound may be optimized to increase its availability for research purposes.
Conclusion:
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has potential applications in various fields, including drug addiction treatment. Its high selectivity for the dopamine D3 receptor makes it an ideal compound for studying the role of this receptor in drug addiction. Further research is needed to understand the biochemical and physiological effects of this compound and to optimize its synthesis process for research purposes.

Synthesis Methods

The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone is a complex process that involves several steps. The first step involves the condensation of 2-methyl-5-nitropyrazine with 1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the desired compound.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the treatment of drug addiction. Studies have shown that this compound has a high affinity for the dopamine D3 receptor, which is implicated in drug addiction. By blocking this receptor, this compound may help in reducing drug-seeking behavior.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11-9-17-13(10-16-11)15(19)18-8-4-6-12-5-2-3-7-14(12)18/h9-10,12,14H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCLHFJLKJTZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(5-methylpyrazin-2-yl)methanone

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